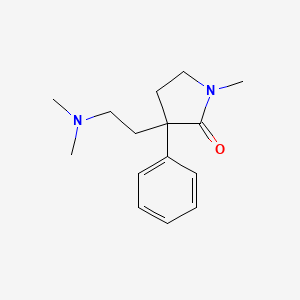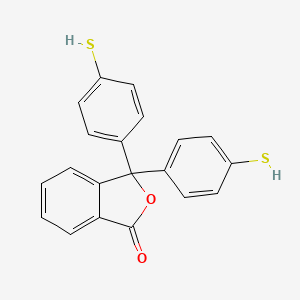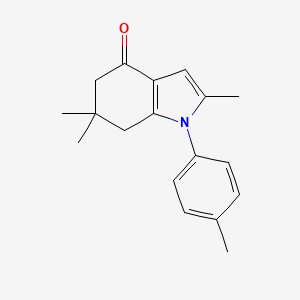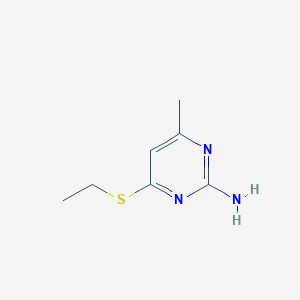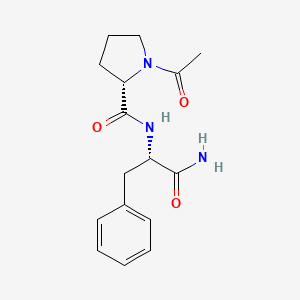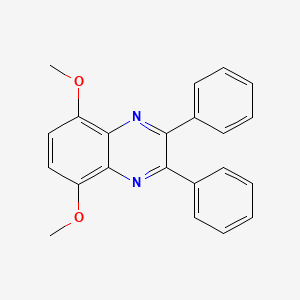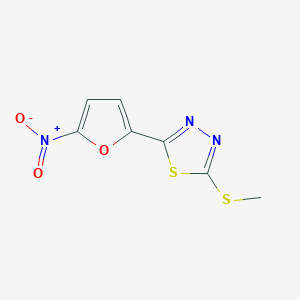
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, and anticancer activities.
Agriculture: It has been explored as a potential pesticide and herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic pathways. The compound’s anticancer activity is believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Thiadiazole, 2-(methylthio)-5-(2-furanyl)-
- 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-thienyl)-
- 1,3,4-Thiadiazole, 2-(ethylthio)-5-(5-nitro-2-furanyl)-
Uniqueness
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- stands out due to its unique combination of a nitro group and a furan ring, which imparts distinct electronic and steric properties. These features contribute to its diverse biological activities and make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
3237-63-6 |
|---|---|
Molekularformel |
C7H5N3O3S2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H5N3O3S2/c1-14-7-9-8-6(15-7)4-2-3-5(13-4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
UKQHWZSWGMNRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(S1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




